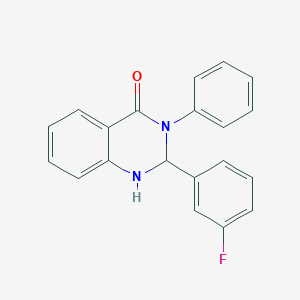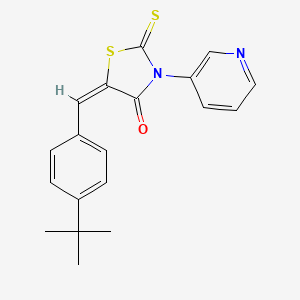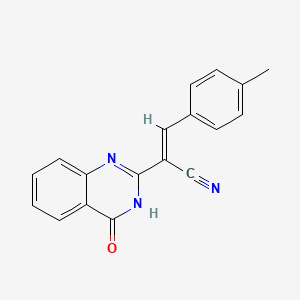![molecular formula C26H24N2O6S3 B11646137 dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646137.png)
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-dimetil-1,3-ditiol-4,5-dicarboxilato de dimetilo 2-[6-metoxi-2,2-dimetil-1-(fenilcarbamoil)-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno]- es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como metoxi, dimetil, fenilcarbamoil, tioxo y ditiol.
Métodos De Preparación
La síntesis de 2,2-dimetil-1,3-ditiol-4,5-dicarboxilato de dimetilo 2-[6-metoxi-2,2-dimetil-1-(fenilcarbamoil)-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno]- involucra múltiples pasos. La ruta sintética típicamente comienza con la preparación del núcleo de quinolina, seguido de la introducción de los grupos tioxo y ditiol. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para lograr el producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 2,2-dimetil-1,3-ditiol-4,5-dicarboxilato de dimetilo 2-[6-metoxi-2,2-dimetil-1-(fenilcarbamoil)-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno]- se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, se puede estudiar por su potencial actividad biológica e interacciones con biomoléculas. En medicina, podría explorarse por su potencial terapéutico, particularmente en el desarrollo de nuevos medicamentos. En la industria, puede utilizarse en la producción de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2,2-dimetil-1,3-ditiol-4,5-dicarboxilato de dimetilo 2-[6-metoxi-2,2-dimetil-1-(fenilcarbamoil)-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno]- implica su interacción con objetivos moleculares y vías dentro de las células. Los objetivos moleculares y vías específicos involucrados dependen del contexto de su aplicación. Por ejemplo, en un entorno biológico, puede interactuar con enzimas o receptores, lo que lleva a cambios en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares al 2,2-dimetil-1,3-ditiol-4,5-dicarboxilato de dimetilo 2-[6-metoxi-2,2-dimetil-1-(fenilcarbamoil)-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno]- incluyen otros derivados de quinolina y compuestos con grupos tioxo y ditiol. Estos compuestos similares pueden compartir algunas propiedades, pero difieren en sus grupos funcionales específicos y estructura general, lo que puede llevar a diferencias en su reactividad química y aplicaciones.
Propiedades
Fórmula molecular |
C26H24N2O6S3 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H24N2O6S3/c1-26(2)21(35)18(24-36-19(22(29)33-4)20(37-24)23(30)34-5)16-13-15(32-3)11-12-17(16)28(26)25(31)27-14-9-7-6-8-10-14/h6-13H,1-5H3,(H,27,31) |
Clave InChI |
ISSVHXLUAGISIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)NC4=CC=CC=C4)C=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B11646054.png)



![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11646083.png)
![7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11646093.png)
![[1-Amino-5-(morpholin-4-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11646099.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)
![(4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11646117.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11646122.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B11646125.png)
![3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11646139.png)
